(R*,R*)-S,S'-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate)
Overview
Description
(R*,R*)-S,S’-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) is an organic compound with potential applications in various fields of chemistry and biology. This compound features a butane backbone with acetoxy and thioacetate functional groups, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-S,S’-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) typically involves the reaction of a butane derivative with acetoxy and thioacetate groups
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and thiol-ene reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(R*,R*)-S,S’-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) can undergo various chemical reactions, including:
Oxidation: The thioacetate groups can be oxidized to sulfoxides or sulfones.
Reduction: The acetoxy groups can be reduced to hydroxyl groups.
Substitution: The acetoxy and thioacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (R*,R*)-S,S’-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities involving esterases and thiolases. Its ability to undergo specific reactions makes it useful for investigating biochemical pathways.
Medicine
Potential medical applications include the development of prodrugs, where the compound’s functional groups can be modified to enhance drug delivery and release.
Industry
In the industrial sector, (R*,R*)-S,S’-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (R*,R*)-S,S’-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) involves its interaction with molecular targets such as enzymes. The acetoxy groups can be hydrolyzed by esterases, releasing acetic acid and the corresponding alcohol. The thioacetate groups can interact with thiolases, leading to the formation of thiol derivatives. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (R,R)-S,S’-(2,3-Dihydroxybutane-1,4-diyl) bis(thioacetate)**: Similar structure but with hydroxyl groups instead of acetoxy groups.
- (R,R)-S,S’-(2,3-Diacetoxybutane-1,4-diyl) bis(thioether)**: Similar structure but with thioether groups instead of thioacetate groups.
Uniqueness
(R*,R*)-S,S’-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) is unique due to its combination of acetoxy and thioacetate groups, which provide distinct reactivity and functional versatility. This makes it a valuable compound for various synthetic and analytical applications.
Properties
IUPAC Name |
[3-acetyloxy-1,4-bis(acetylsulfanyl)butan-2-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6S2/c1-7(13)17-11(5-19-9(3)15)12(18-8(2)14)6-20-10(4)16/h11-12H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXMKKSKBGKALJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CSC(=O)C)C(CSC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865855 | |
Record name | 1,4-Bis(acetylsulfanyl)butane-2,3-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59051-95-5 | |
Record name | Ethanethioic acid, S1,S1'-((2R,3R)-2,3-bis(acetyloxy)-1,4-butanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059051955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanethioic acid, S1,S1'-[(2R,3R)-2,3-bis(acetyloxy)-1,4-butanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (R*,R*)-S,S'-(2,3-diacetoxybutane-1,4-diyl) bis(thioacetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.958 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.